molecular formula C8H6BrClO B015067 2-Bromo-4'-chloroacetophenone CAS No. 536-38-9

2-Bromo-4'-chloroacetophenone

Cat. No. B015067
CAS RN: 536-38-9
M. Wt: 233.49 g/mol
InChI Key: FLAYZKKEOIAALB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-4'-chloroacetophenone involves multiple steps, starting from basic precursors like glacial acetic acid and m-dichlorobenzene. The process includes bromization, chlorination, and acylation, leading to yields of up to 70%. The structural confirmation of the synthesized compound is obtained through 1H NMR, 13C NMR, and IR spectra analysis, ensuring the accuracy of the synthesis process (Yang Feng-ke, 2004).

Molecular Structure Analysis

Computational studies using software packages like Gaussian have provided detailed insights into the vibrational frequencies, infrared intensities, Raman activities, and hyperpolarizability of 2-Bromo-4'-chloroacetophenone. These studies help in understanding the fundamental modes of the molecule, contributing to the field of non-linear optics (C. Panicker et al., 2009).

Chemical Reactions and Properties

The compound's reactivity has been explored in various chemical reactions, including its ability to undergo condensation reactions with different reagents to produce novel compounds. These studies not only showcase the compound's versatility but also its potential application in synthesizing azaheterocycles and other complex molecules (A. Demchenko et al., 2004).

Physical Properties Analysis

The physical properties of 2-Bromo-4'-chloroacetophenone, such as relative density, refractive index, boiling point, and melting point, have been measured to provide a comprehensive understanding of its behavior under different conditions. These properties are crucial for determining the compound's suitability in various applications and for handling purposes (Yang Feng-ke, 2004).

Chemical Properties Analysis

The chemical properties of 2-Bromo-4'-chloroacetophenone have been studied through spectral investigation, including FT-IR and FT-Raman, alongside computational analysis. These studies provide insights into the molecule's structural and spectroscopic data, enhancing the understanding of its chemical behavior and interactions (S. Ramalingam et al., 2011).

Scientific Research Applications

  • It is used in the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives (Yin et al., 2008).

  • The compound aids in the preparation of carboxylic acid 4'-bromophenacyl ester derivatives for spectrophotometric detection in high-performance liquid chromatography (Ingalls et al., 1984).

  • It plays a role in quantitative proteomics, particularly in the absolute quantification of cytochrome P450 isoenzymes (Duan et al., 2007).

  • 2-Bromo-4-(difluoromethylthio)acetophenone, a derivative, is useful in synthesizing various azaheterocycles containing the 4-(difluoromethylthio)phenyl fragment (Demchenko et al., 2003).

  • This compound functions as an affinity reagent for human aldehyde dehydrogenase, providing insights into the active site of the enzyme (Abriola et al., 1987).

  • It has been studied for its potential in non-linear optics due to its first hyperpolarizability (Panicker et al., 2009).

  • 2-Bromo-4'-chloroacetophenone oxime benzoate displayed insecticidal activity against Mythimna separata (Yang & South, 2003).

  • The compound is considered a green chemical technology, as its synthesis does not require organic solvents and is environmentally friendly (Zhang, 2009).

Safety And Hazards

2-Bromo-4’-chloroacetophenone is classified as causing severe skin burns and eye damage. It is advised not to breathe its dust, fume, gas, mist, vapors, or spray. After handling, it is recommended to wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

2-bromo-1-(4-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAYZKKEOIAALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060209
Record name Ethanone, 2-bromo-1-(4-chlorophenyl)-
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Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4'-chloroacetophenone

CAS RN

536-38-9
Record name 2′-Bromo-4-chloroacetophenone
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Record name p-Chlorophenacyl bromide
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Record name 2-Bromo-4'-chloroacetophenone
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Record name Ethanone, 2-bromo-1-(4-chlorophenyl)-
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Record name Ethanone, 2-bromo-1-(4-chlorophenyl)-
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Record name Bromomethyl p-chlorophenyl ketone
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Record name P-CHLOROPHENACYL BROMIDE
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Synthesis routes and methods I

Procedure details

The starting 2-amino-1-(4-chlorophenyl)ethanone hydrochloride was prepared according to the following procedure. The 1-(4-chlorophenyl)ethanone (1.0 eq.) was dissolved in glacial acetic acid (1 ml, per mmol). To this was added a slurry of pyridinium bromide perbromide (1.03 eq.) in acetic acid (1 mL per mmol). The heterogeneous mixture was stirred for 4 h at ambient temperature. After about 30 min. the mixture turned homogeneous. After pouring into ice-water a yellow precipitate was filtered off and washed with water (2×1 mL per mmol of starting ketone). Drying of the precipitate afforded 2-bromo-1-(4-chlorophenyl)ethanone in ca. 90% yield.
Quantity
0 (± 1) mol
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reactant
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1 mL
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[Compound]
Name
pyridinium bromide perbromide
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[Compound]
Name
ice water
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a stirred, cooled solution of 4-chloroacetophenone (100 g, 0.65 mole), anhydrous ether (650 ml) and dioxane (325 ml) was added bromine (35 ml, 0.65 mole) dropwise over a period of 1.25 hours, keeping the temperature at 20° C. (±5° C.). The solution was then washed with water (3 × 1 l). The collected ether layer was dried over magnesium sulfate and the ether solution was evaporated under reduced pressure to give a solid. The solid was washed with water, collected by filtration, and air-dried to give the α-bromo-4-chloroacetophenone.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
reactant
Reaction Step One
Quantity
325 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
239
Citations
G Madhuramba, P Ramasamy… - Journal of thermal …, 2008 - akjournals.com
2-bromo-4-chloroacetophenone (BCAP) crystals were grown from carbon tetrachloride as solvent using slow evaporation technique at room temperature. Transparent, good quality …
Number of citations: 77 akjournals.com
P Anbusrinivasan - … and Advances in Chemical Science Vol. 4, 2021 - researchgate.net
… reports available in the literature about the solution growth of 2-Bromo-4-chloroacetophenone (BCAP) and its characterization studies. 2-Bromo-4-chloroacetophenone (BCAP) is one of …
Number of citations: 2 www.researchgate.net
K Etem - Anadolu University Journal of Science and Technology … - dergipark.org.tr
… -3methylacetophenone and 4-hydroxy-3-methoxyacetophenone and their vibrational spectra were analyzed [21], growth and characterization papers of 2-bromo-4-chloroacetophenone …
Number of citations: 1 dergipark.org.tr
JCQ Mercado, CQ Ocampo, GG Oyong… - Proceedings of the …, 2015 - dlsu.edu.ph
… The precursor compound, 5-propyl1,3,4-thiadiazol-2-amine (3) generated was reacted with 2-Bromo-4'-chloroacetophenone to allow the formation of the imidazo[2,1-b][1,3,4]thiadiazole …
Number of citations: 1 www.dlsu.edu.ph
T Janeczko, W Bąkowski… - Annals of …, 2015 - annalsmicrobiology.biomedcentral …
… The reversible reduction processes were observed (similarly to the parental strain) in the case of the biotransformation of 2-bromo-4′-chloroacetophenone (6) by the mutants of Y. …
CY Panicker, HT Varghese, M Nair, K Raju… - Oriental Journal of …, 2009 - Citeseer
C Yohana 4.pmd Page 1 INTRODUCTION 2-Bromo-4-chloroacetophenone is one of the new organic nonlinear crystal having good second harmonic generation efficiency1. The …
Number of citations: 3 citeseerx.ist.psu.edu
K Karami - Journal of Chemical Research, 2007 - journals.sagepub.com
… The ligand was synthesised by treating 2-bromo-4'-flouroacetophenone or 2-bromo-4'-chloroacetophenone with triphenylphosphine and removal of the proton from the phosphonium …
P Anbusrinivasan, S Kavitha - Asian journal of …, 2008 - Asian Journal of Chemistry
Number of citations: 11
H Alper, AE Alper - The Journal of Organic Chemistry, 1970 - ACS Publications
… 2-Benzimidazolinethione and 2-bromo-4'-chloroacetophenone were refluxed in 2-butanone for 1.5 hr, giving a-(2-benzimidazolylthio)-4'-chloroacetophenone hydrobromide, mp 247.0-…
Number of citations: 10 0-pubs-acs-org.brum.beds.ac.uk
M Jagadeesha, VA Kumara… - Journal of Applied …, 2013 - japsonline.com
… The organic chemicals 3,4difluoroacetophenone are purchased from Sigma Aldrich,2-bromo4-chloroacetophenone and 2, 4’-dibromoacetophenone were purchased from Avra …
Number of citations: 12 japsonline.com

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